molecular formula C13H18N2O4 B8270359 (betaR)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-pyridinepropanoic acid CAS No. 500788-97-6

(betaR)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-pyridinepropanoic acid

Cat. No. B8270359
CAS RN: 500788-97-6
M. Wt: 266.29 g/mol
InChI Key: RZJMNQBVADPLDQ-SNVBAGLBSA-N
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Description

This compound is a derivative of pyridinepropanoic acid, with an amino group that has been modified with a carbonyl group and a 1,1-dimethylethoxy group . This suggests that it might have properties similar to other pyridine carboxylic acids and their derivatives.


Molecular Structure Analysis

The molecular structure of this compound would be expected to include a pyridine ring, a three-carbon chain extending from one of the ring positions, and a carbonyl group attached to the terminal carbon of this chain. The carbonyl group would be expected to be bonded to an amino group, which in turn is bonded to a 1,1-dimethylethoxy group .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the pyridine ring, the carbonyl group, and the amino group. The pyridine ring can participate in electrophilic aromatic substitution reactions, while the carbonyl group can undergo various reactions such as nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and amino groups could enhance its solubility in polar solvents .

properties

CAS RN

500788-97-6

Product Name

(betaR)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-pyridinepropanoic acid

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(8-11(16)17)9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1

InChI Key

RZJMNQBVADPLDQ-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=NC=C1

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=NC=C1

Origin of Product

United States

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